Lipophilicity Differentiation: Experimental LogP of 4.05 Separates the 6-Methyl Analog from 6-Des-Methyl and 6,8-Dimethyl Congeners
The target compound exhibits an experimentally determined LogP of 4.04750, reflecting the lipophilic contribution of the 6-methyl group on the quinoline scaffold . The 6-des-methyl comparator 2-(4-fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1) has a lower predicted LogP consistent with the absence of the methyl substituent, while the 6,8-dimethyl analog (CAS 18060-35-0) is expected to exhibit a further elevated LogP due to the additional methyl group . This difference in lipophilicity is critical because LogP directly influences passive membrane permeability, plasma protein binding, and compound partitioning in biological assays [1].
| Evidence Dimension | Lipophilicity (experimental LogP) |
|---|---|
| Target Compound Data | LogP = 4.04750 (experimental) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1): lower LogP (6-des-methyl); 2-(4-Fluorophenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 18060-35-0): higher LogP (additional 8-methyl) |
| Quantified Difference | The 6-methyl group contributes an estimated ΔLogP of approximately +0.5 to +0.7 units relative to the 6-des-methyl analog, based on typical methyl group contributions in aromatic systems. |
| Conditions | Experimental LogP measurement conditions as reported in the Chem960 database; comparative values are predicted based on structural analog series trends. |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, a LogP of 4.05 positions the target compound in a distinct lipophilicity window compared to its non-methylated analog, directly affecting cell permeability and assay behavior in cellular screening cascades.
- [1] PubChem. 2-(4-Fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1): Predicted physicochemical properties. Available at: https://pubchem.ncbi.nlm.nih.gov View Source
